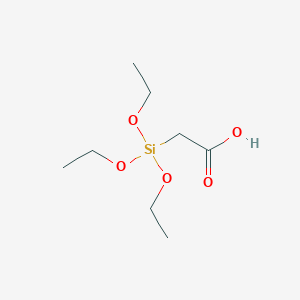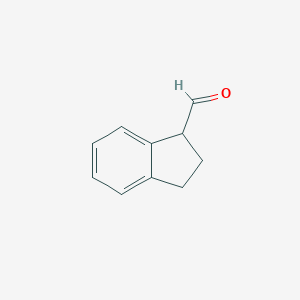
Carboxymethyltriethoxysilane
Overview
Description
Carboxymethyltriethoxysilane is a chemical compound with the molecular formula C8H18O5Si . It is used for research and development purposes .
Molecular Structure Analysis
Carboxymethyltriethoxysilane has a molecular weight of 222.31 g/mol . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Physical And Chemical Properties Analysis
Carboxymethyltriethoxysilane has a molecular weight of 222.31 g/mol . It contains 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass and monoisotopic mass are 222.09235020 g/mol . The topological polar surface area is 65 Ų .
Scientific Research Applications
Biomedical Applications : Carboxymethyl chitosan, a derivative, shows promise in biomedical applications due to its enhanced biocompatibility, high moisture retention, and antimicrobial properties. It's useful in hydrogels, wound healing, tissue engineering, drug delivery, bioimaging, biosensors, and gene therapy (Upadhyaya et al., 2013).
Advanced Application Fields : Carboxymethyl cellulose (CMC) is used in food, paper, textile, pharmaceutical industries, biomedical engineering, wastewater treatment, and energy storage due to its surface properties, mechanical strength, and low-cost synthesis (Rahman et al., 2021).
Material Science Applications : Carboxymethyl chitin and chitosans are used as medical aids, cosmetic ingredients, and metal ion chelating agents due to their water-soluble properties (Muzzarelli, 1988).
Nanotechnology and Drug Delivery : Novel carboxymethyl derivatives of chitin and chitosan are used in adsorbing metal ions, wound healing, anti-microbial agents, tissue engineering, and anti-tumor activities due to their polyampholytic properties (Jayakumar et al., 2010).
Surface Functionalization : Aminopropyltriethoxysilane (APTES) is used for surface modification of nanohydroxyapatite in biomedical applications. It facilitates further functionalization with biologically active materials (Wang et al., 2011).
Analytical Chemistry : Carboxymethyl derivatives are utilized in enzyme-linked immunosorbent assay (ELISA) due to their stability and functionality (Kaur et al., 2004).
Food Preservation and Antioxidant Activity : The carboxymethylation of polysaccharides enhances their antioxidant properties, suggesting applications as natural preservatives for harvested fruit (Duan et al., 2019).
Cosmetic Industry : Carboxymethyl chitosan is used in cosmetics for moisture absorption, anti-microbial properties, antioxidant capacities, and as a delivery system due to its solubility and safety (Jimtaisong & Saewan, 2014).
Renewable Energy : In dye-sensitized solar cells (DSSCs), carboxymethyl derivatives from seaweeds are proposed as biopolymeric solid electrolytes, demonstrating significant ionic conductivity and efficiency (Bella et al., 2015).
Polymer Science : Carboxymethyl-graft-polyacrylamide copolymers are utilized in drilling fluid systems for their impact on rheological and filtration properties, demonstrating high shale recovery performance (Jain et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-triethoxysilylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOGUZMKNNPEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(=O)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431188 | |
| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162781-72-8 | |
| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)






![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)



![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)